molecular formula C7H12O2 B14324827 2-Methylhexane-3,4-dione CAS No. 105030-86-2

2-Methylhexane-3,4-dione

Cat. No.: B14324827
CAS No.: 105030-86-2
M. Wt: 128.17 g/mol
InChI Key: VYDFLMCRLHTTEX-UHFFFAOYSA-N
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Description

2-Methylhexane-3,4-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexane-3,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexane-3,4-diol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic oxidation of 2-methylhexane. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the diketone can produce the corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 2-Methylhexane-3,4-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylhexane-3,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Methylhexane-3,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, attracting nucleophiles and facilitating addition reactions. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanedione: A simpler diketone with similar reactivity but fewer carbon atoms.

    2,4-Pentanedione: Another diketone with a different carbon chain length and reactivity profile.

    2,5-Hexanedione: A diketone with a similar carbon chain length but different positioning of the ketone groups.

Uniqueness

2-Methylhexane-3,4-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its methyl group at the second position adds steric hindrance and influences its chemical behavior, making it a valuable compound in various applications.

Properties

CAS No.

105030-86-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylhexane-3,4-dione

InChI

InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3

InChI Key

VYDFLMCRLHTTEX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)C(C)C

Origin of Product

United States

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